6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide
CAS No.: 88258-54-2
Cat. No.: VC17269639
Molecular Formula: C17H15NO5
Molecular Weight: 313.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88258-54-2 |
|---|---|
| Molecular Formula | C17H15NO5 |
| Molecular Weight | 313.30 g/mol |
| IUPAC Name | 6-hydroxy-4,7-dimethoxy-N-phenyl-1-benzofuran-5-carboxamide |
| Standard InChI | InChI=1S/C17H15NO5/c1-21-14-11-8-9-23-15(11)16(22-2)13(19)12(14)17(20)18-10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H,18,20) |
| Standard InChI Key | CCCRHEDOYRRYON-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide (PubChem CID: 13190740) features a benzofuran scaffold—a fused bicyclic system comprising a benzene ring and a furan moiety . The core structure is substituted at positions 4 and 7 with methoxy groups (-OCH₃), a hydroxyl group (-OH) at position 6, and a phenylcarboxamide (-CONHC₆H₅) at position 5 (Figure 1) . The molecular formula is C₁₈H₁₇NO₆, with a molecular weight of 313.30 g/mol .
Table 1: Physicochemical Properties of 6-Hydroxy-4,7-Dimethoxy-N-Phenylbenzofuran-5-Carboxamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇NO₆ | |
| Molecular Weight | 313.30 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Moderate in DMSO, methanol | |
| Melting Point | Not reported | - |
The hydroxyl and methoxy groups confer polarity, influencing solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. The phenylcarboxamide moiety introduces steric bulk and potential π-π stacking interactions, which may modulate binding to biological targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related benzofuran derivatives provide insights into expected spectral features. For instance, in analogous compounds, the benzofuran proton signals typically appear between δ 6.8–7.5 ppm in ¹H NMR, while methoxy groups resonate as singlets near δ 3.8–4.1 ppm . The carbonyl carbon of the carboxamide group is anticipated near δ 165–170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 313.1053 ([M+H]⁺) .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide involves multi-step protocols common to benzofuran derivatives. A representative approach, adapted from methods used for related compounds, includes:
-
Core Formation: Condensation of appropriately substituted phenols with furan precursors under acidic or basic conditions to construct the benzofuran ring .
-
Functionalization: Sequential O-methylation and hydroxylation to install methoxy and hydroxy groups at positions 4, 6, and 7 .
-
Carboxamide Introduction: Coupling of the benzofuran-5-carboxylic acid intermediate with aniline via carbodiimide-mediated amide bond formation.
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzofuran ring synthesis | H₂SO₄, reflux, 6 h | 65–70% | |
| O-Methylation | CH₃I, K₂CO₃, acetone, reflux | 80–85% | |
| Carboxamide formation | EDC, HOBt, aniline, DMF, rt | 60–65% |
Notably, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates efficient amide bond formation while minimizing racemization. Purification typically involves column chromatography with chloroform/methanol gradients .
Structural Analogs and SAR Insights
Modifications to the benzofuran core significantly impact bioactivity. For example:
-
Methoxy Substitution: Derivatives with 4,7-dimethoxy groups exhibit enhanced metabolic stability compared to non-methylated analogs .
-
Carboxamide Variants: Replacement of the phenyl group with heteroaryl moieties (e.g., pyridinyl) alters target selectivity in kinase inhibition assays .
A study of structurally related 5-acetyl-6-hydroxy-4,7-dimethoxybenzofurans demonstrated that elongation of the N-alkyl chain in piperazine derivatives improved antifungal activity against Candida albicans (MIC: 128–256 μg/mL) .
Chemical Reactivity and Functional Group Transformations
Nucleophilic Aromatic Substitution
The electron-rich benzofuran core undergoes electrophilic substitution at position 5, guided by the directing effects of methoxy and hydroxyl groups. Halogenation (e.g., bromination) at this position has been reported for precursor compounds .
Oxidation and Reduction
-
Oxidation: The hydroxyl group at position 6 can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), though this may compromise the compound’s stability .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran derivative, altering planarity and biological activity.
Amide Bond Reactivity
The phenylcarboxamide group participates in:
-
Hydrolysis: Acidic (HCl, reflux) or basic (NaOH, reflux) conditions cleave the amide bond to regenerate the carboxylic acid.
-
Schiff Base Formation: Condensation with aldehydes under dehydrating conditions yields imine derivatives .
Biological Activity and Mechanistic Studies
Anticancer Activity
Benzofuran derivatives frequently target kinases and apoptosis pathways:
-
Kinase Inhibition: The carboxamide group may competitively bind ATP pockets in kinases like EGFR or VEGFR2, as seen in pyrido[3,2-e]triazolo[4,3-a]pyrimidine analogs (IC₅₀: 0.8–2.4 μM) .
-
Apoptosis Induction: Upregulation of pro-apoptotic Bax and downregulation of Bcl-2 have been observed in HeLa cells treated with related compounds .
Table 3: Hypothesized Biological Targets and Effects
| Target | Effect | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| EGFR Kinase | Competitive ATP inhibition | ~1.5 μM | |
| β-Glucan Synthase | Cell wall synthesis disruption | 128 μg/mL | |
| COX-2 | Inflammation suppression | Not tested |
Anti-Inflammatory Properties
The hydroxyl and methoxy groups may confer antioxidant activity, scavenging reactive oxygen species (ROS) in macrophage models. Molecular docking studies suggest potential cyclooxygenase-2 (COX-2) inhibition through hydrogen bonding with Tyr385 and Ser530.
Applications and Future Directions
Therapeutic Development
-
Oncology: As a kinase inhibitor scaffold for targeted cancer therapies .
-
Infectious Diseases: Optimization of antifungal derivatives with improved pharmacokinetic profiles .
-
Neuroinflammation: Potential application in Alzheimer’s disease via COX-2 and ROS modulation.
Challenges and Opportunities
-
Synthetic Complexity: Multi-step synthesis limits large-scale production; flow chemistry approaches could enhance efficiency .
-
Structure-Activity Relationships: Systematic modification of the carboxamide and methoxy groups may improve target selectivity.
-
In Vivo Studies: No pharmacokinetic or toxicity data exist for this compound, necessitating preclinical evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume